

# Application Notes and Protocols for CBG Analysis in Cannabis Flower

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## Compound of Interest

Compound Name: *Cannabigerol*

Cat. No.: *B157186*

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## Introduction

**Cannabigerol** (CBG), a non-psychoactive cannabinoid found in the *Cannabis sativa* plant, is gaining significant attention for its potential therapeutic properties. As the biochemical precursor to other major cannabinoids like THC and CBD, accurate and efficient quantification of CBG in cannabis flower is crucial for research, drug development, and quality control.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the sample preparation and analysis of CBG from cannabis flower, focusing on various extraction and purification techniques. The methodologies outlined are intended to provide a comprehensive guide for obtaining reliable and reproducible results.

## Sample Preparation Techniques

Effective sample preparation is paramount for accurate CBG analysis. The primary goals are to efficiently extract CBG and its acidic precursor, **cannabigerolic acid** (CBGA), from the complex plant matrix and to remove interfering substances that could compromise analytical results. This section details several widely used extraction and cleanup methods.

## Supercritical Fluid Extraction (SFE) with CO<sub>2</sub>

Supercritical CO<sub>2</sub> extraction is an environmentally friendly and highly tunable method for selectively extracting cannabinoids.<sup>[2]</sup> By manipulating temperature and pressure, the solvating

power of CO<sub>2</sub> can be optimized for target compounds like CBG.

#### Experimental Protocol:

- Biomass Preparation:
  - Dry cannabis flower to a moisture content of less than 10%.
  - Grind the dried flower to a consistent particle size (e.g., 0.5 mm) to increase the surface area for extraction.[\[2\]](#)
  - Optional Decarboxylation: To convert CBGA to CBG, heat the ground material at 105-110°C for 15-25 minutes.[\[1\]](#)
- SFE System Parameters:
  - Pressure: 18 MPa (180 bar)[\[1\]](#)
  - Temperature: 40°C[\[1\]](#)
  - CO<sub>2</sub> Flow Rate: Dependent on system size; a common parameter is 15 g/min for smaller-scale extractions.[\[3\]](#)
  - Extraction Time: 2 hours.[\[3\]](#)
- Extraction and Collection:
  - Load the prepared cannabis material into the extraction vessel.
  - Pressurize and heat the system to the specified parameters to bring the CO<sub>2</sub> to a supercritical state.
  - Allow the supercritical CO<sub>2</sub> to pass through the biomass for the set duration.
  - The CBG-rich extract is precipitated from the CO<sub>2</sub> by reducing the pressure in a collection vessel.
- Post-Extraction:

- The collected crude extract can be further purified if necessary (see Section 3: Solid-Phase Extraction).



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Supercritical Fluid Extraction (SFE) Workflow for CBG.

## Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[4] It is a rapid and efficient method that can be performed at lower temperatures, preserving thermolabile compounds.

Experimental Protocol:

- Biomass Preparation:
  - Dry and grind the cannabis flower as described for SFE.
  - Decarboxylation is optional and can be performed prior to extraction.
- Extraction Procedure:
  - Solvent: Ethanol is a commonly used and effective solvent.[5]
  - Solid-to-Solvent Ratio: A ratio of 1:10 (g/mL) of cannabis to ethanol is recommended.
  - Place the ground cannabis and ethanol in a suitable vessel.
  - Immerse the ultrasonic probe into the mixture.
  - Sonication Parameters:
    - Frequency: 20-40 kHz

- Amplitude: 60-70%
- Time: 10-15 minutes
- Temperature: Maintain below 60°C using a cooling bath.
- Filtration and Solvent Removal:
  - After sonication, filter the mixture through a fine mesh screen followed by filter paper (e.g., Whatman Grade 1) to remove plant debris.
  - Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude CBG extract.



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### Ultrasound-Assisted Extraction (UAE) Workflow for CBG.

## Solvent Extraction (Maceration)

Conventional solvent extraction, or maceration, involves soaking the plant material in a solvent to dissolve the target compounds. While simpler than other methods, it can be time-consuming and may extract more undesirable compounds like chlorophyll.

### Experimental Protocol:

- Biomass Preparation:
  - Dry, grind, and optionally decarboxylate the cannabis flower.
- Extraction Procedure:
  - Solvent: Food-grade ethanol is a common choice.[6]
  - Solid-to-Solvent Ratio: A ratio of 1:10 to 1:15 is effective.[1]

- Immerse the ground cannabis in ethanol in a sealed container.
- Agitate the mixture for a set period. For cold ethanol extraction, which reduces chlorophyll co-extraction, the process is performed at -20°C to -40°C for 3-15 minutes.[1] For room temperature extraction, a longer duration may be required.
- Filtration and Solvent Removal:
  - Separate the solid plant material from the liquid extract by filtration or centrifugation.[6]
  - Remove the ethanol using a rotary evaporator to yield the crude CBG extract.



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Solvent Extraction Workflow for CBG.

## Solid-Phase Extraction (SPE) for Extract Cleanup

Solid-phase extraction is a chromatographic technique used to purify the crude extracts by removing interfering compounds. For cannabinoids, a reversed-phase sorbent like C18 is commonly employed.[7]

Experimental Protocol:

- Sorbent Selection:
  - A C18 silica-based sorbent is a suitable choice for retaining cannabinoids from a polar sample matrix.[7]
- Sample Preparation:
  - Dissolve the crude CBG extract in a solvent compatible with the SPE process, such as methanol, and then dilute it with water to ensure retention on the C18 sorbent.
- SPE Procedure:

- Conditioning: Pass methanol through the C18 cartridge to activate the stationary phase.
  - Equilibration: Flush the cartridge with water or a water/methanol mixture similar to the sample's solvent composition.
  - Sample Loading: Slowly pass the prepared sample solution through the cartridge. CBG and other cannabinoids will be retained on the C18 sorbent.
  - Washing: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar impurities while the cannabinoids remain bound.
  - Elution: Elute the retained cannabinoids, including CBG, with a stronger, non-polar solvent like acetonitrile or a higher concentration of methanol.
- Final Preparation:
    - Evaporate the elution solvent and reconstitute the purified extract in a suitable solvent for analytical instrumentation.



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